N-Benzylquinidinium chloride

Chiral Phase-Transfer Catalysis Enantioselective Synthesis Optical Resolution

Select N-Benzylquinidinium chloride for asymmetric alkylation, Michael addition, or epoxidation requiring a quinidine-derived catalyst scaffold. Its C8(S), C9(R) stereochemistry and positive optical rotation ([α]²⁰/D = +200° to +230°) define catalytic orientation, yielding (M)-enantiomers in helicenoid resolution. Essential for labs synthesizing chiral phosphoric acids or exploring 6-methoxyquinoline SAR in BChE inhibition.

Molecular Formula C27H31ClN2O2
Molecular Weight 451.0 g/mol
Cat. No. B8058261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylquinidinium chloride
Molecular FormulaC27H31ClN2O2
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]
InChIInChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29?;/m0./s1
InChIKeyJYDIJFKNXHPWBJ-FBBRVDCYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylquinidinium Chloride (CAS 77481-82-4): A Cinchona-Derived Quaternary Ammonium Salt for Asymmetric Phase-Transfer Catalysis and Chiral Recognition


(2R,4S,5R)-1-Benzyl-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride, commonly designated as N-Benzylquinidinium Chloride (CAS 77481-82-4), is a synthetic quaternary ammonium salt belonging to the cinchona alkaloid family [1]. It is characterized by a molecular formula of C₂₇H₃₁ClN₂O₂ and a molecular weight of 451.01 g/mol . Structurally, it features a quinidine-derived core wherein the tertiary amine of the quinuclidine moiety is quaternized with a benzyl group, preserving the vinyl and 6-methoxyquinoline functionalities essential for stereochemical interactions [1]. This compound is predominantly employed as a chiral phase-transfer catalyst (PTC) in asymmetric synthesis and as a chiral selector in optical resolution processes, with commercial specifications commonly including a purity of ≥98% (by nonaqueous titration) and a specific optical rotation [α]²⁰/D of +200° to +230° (c=0.64, H₂O) .

N-Benzylquinidinium Chloride Procurement: Why Cinchona Alkaloid-Derived Phase-Transfer Catalysts Are Not Interchangeable


Procurement decisions involving cinchona alkaloid-derived quaternary ammonium salts cannot rely on class-level substitution due to the profound impact of stereochemical configuration and quinoline ring substitution on catalytic performance and biological selectivity. Within this class, compounds derived from quinidine (such as N-Benzylquinidinium Chloride) and those derived from cinchonidine (such as N-Benzylcinchonidinium Chloride) function as pseudo-enantiomers, often yielding opposite enantioselectivity outcomes in asymmetric synthesis applications [1]. Furthermore, quantitative biological profiling reveals that the presence of a 6-methoxy group and the specific C8/C9 stereochemistry dictate binding affinities to enzymatic targets; for instance, benzylated cinchonidine derivatives (lacking the 6-methoxy group) exhibit up to 510-fold selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), whereas this selectivity profile may be substantially altered or inverted in the corresponding quinidine-derived series [2]. The following evidence delineates the specific, quantifiable differentiators that justify the selection of N-Benzylquinidinium Chloride over its closest structural analogs.

Quantitative Evidence Guide for N-Benzylquinidinium Chloride (CAS 77481-82-4): Differentiators Versus N-Benzylcinchonidinium and Related Analogs


Optical Rotation Sign and Magnitude: N-Benzylquinidinium Chloride vs. N-Benzylcinchonidinium Chloride

The specific optical rotation of N-Benzylquinidinium Chloride is positive, with reported values of [α]²⁰/D = +200° to +230° (c=0.64, H₂O), and a typical reference value of +215° . In contrast, its pseudo-enantiomeric analog N-Benzylcinchonidinium Chloride (CAS 69257-04-1) exhibits a negative specific rotation of [α]²⁰/D = -182.0° to -188.0° (c=1, H₂O), with a reference value of -184° [1]. This sign reversal and magnitude difference directly reflect the opposite absolute stereochemistry at the C8 and C9 positions of the cinchona scaffold.

Chiral Phase-Transfer Catalysis Enantioselective Synthesis Optical Resolution

Enantiomeric Resolution of Racemic Helicenoid Diols: N-Benzylquinidinium Chloride vs. N-Benzylquininium Chloride

In the optical resolution of racemic C2-symmetrical [5]oxahelicenoid diol (rac-8), N-Benzylquinidinium Chloride (compound 10) selectively afforded the enantiomerically pure (M)-enantiomer of the diol, whereas its pseudo-enantiomeric counterpart N-Benzylquininium Chloride (compound 9) afforded the (P)-enantiomer [1]. This complementary enantioselectivity demonstrates that these two catalysts direct the resolution process to opposite absolute configurations.

Optical Resolution Helicene Chemistry Chiral Recognition

Butyrylcholinesterase (BChE) Inhibition Selectivity: Quinidine- vs. Cinchonidine-Derived Benzyl Salts

While direct Ki values for N-Benzylquinidinium Chloride on human BChE and AChE have not been reported in the available literature, a systematic structure-activity relationship study of closely related cinchona alkaloid derivatives provides critical class-level inference. In that study, N-Benzylcinchonidinium Bromide (CD-Bzl), which lacks the 6-methoxy group present in N-Benzylquinidinium Chloride, exhibited a Ki of 0.075 ± 0.007 μM for BChE and a BChE/AChE selectivity ratio of 200 [1]. In contrast, the corresponding cinchonine-derived series (CN-Bzl) showed substantially reduced BChE potency (Ki = 2.9 ± 0.3 μM) and lower selectivity (ratio = 42). The presence of a 6-methoxy substituent (as in quinidine derivatives) and the specific stereochemistry at C8/C9 are known to further modulate these binding interactions [1].

Cholinesterase Inhibition Neurodegenerative Disease Research Selectivity Profiling

Molecular Weight and Structural Formula Differentiation: N-Benzylquinidinium Chloride vs. N-Benzylcinchonidinium Chloride

N-Benzylquinidinium Chloride possesses a molecular formula of C₂₇H₃₁ClN₂O₂ and a molecular weight of 451.01 g/mol [1], whereas N-Benzylcinchonidinium Chloride (CAS 69257-04-1) has the molecular formula C₂₆H₂₉ClN₂O and a molecular weight of 420.98 g/mol [2]. This difference arises from the presence of a 6-methoxy substituent on the quinoline ring in N-Benzylquinidinium Chloride, which is absent in the cinchonidine-derived analog. The 30.03 g/mol mass difference and distinct elemental composition provide a straightforward analytical differentiator for identity verification via mass spectrometry or elemental analysis.

Chemical Identity Verification Procurement Specification Quality Control

Specific Rotation Range as a Batch-to-Batch Quality Consistency Metric

Commercially available N-Benzylquinidinium Chloride is specified with a specific optical rotation range of [α]²⁰/D = +200° to +230° (c=0.64, H₂O) and a reference value of +215° . In contrast, N-Benzylcinchonidinium Chloride is specified with [α]²⁰/D = -182.0° to -188.0° (c=1, H₂O) [1]. These vendor-defined specification ranges serve as critical batch release criteria for verifying chiral integrity and enantiomeric purity. For procurement decisions, a vendor providing a narrow, well-defined specific rotation range with a certificate of analysis (CoA) offers greater assurance of material consistency compared to vendors that do not disclose this specification.

Chiral Purity Analytical Specification Quality Assurance

Validated Application Scenarios for N-Benzylquinidinium Chloride (CAS 77481-82-4) Based on Quantitative Differentiation Evidence


Asymmetric Phase-Transfer Catalysis Requiring Positive Optical Rotation and Quinidine-Derived Stereochemistry

For asymmetric alkylation, Michael addition, or epoxidation reactions under phase-transfer conditions where the desired product enantiomer is accessed via a quinidine-derived catalyst scaffold, N-Benzylquinidinium Chloride is the appropriate selection. Its positive specific rotation ([α]²⁰/D = +200° to +230°) and C8(S), C9(R) stereochemistry define its catalytic orientation, making it the pseudo-enantiomeric counterpart to N-Benzylcinchonidinium Chloride. Procurement of this specific compound ensures that the stereochemical outcome of the reaction aligns with the target absolute configuration, as dictated by the established O'Donnell and Corey/Lygo models of cinchona alkaloid phase-transfer catalysis [1].

Optical Resolution of Racemic Helicenoid and Atropisomeric Intermediates Requiring the (M)-Enantiomer

N-Benzylquinidinium Chloride has been explicitly validated for the resolution of racemic C2-symmetrical [5]oxahelicenoid diol (rac-8), selectively yielding the enantiomerically pure (M)-8 enantiomer [1]. This application is directly transferable to other helicene-like or atropisomeric racemates where access to the (M)-configured product is required. Laboratories engaged in the synthesis of chiral phosphoric acids, helicene-based organocatalysts, or chiral materials should procure N-Benzylquinidinium Chloride when the (M)-enantiomer of a resolved intermediate is the target of interest.

Biological Screening of Cholinesterase Inhibitors with a 6-Methoxyquinoline Pharmacophore

For research programs investigating selective butyrylcholinesterase (BChE) inhibition in the context of Alzheimer's disease or related neurodegenerative disorders, N-Benzylquinidinium Chloride offers a structurally distinct 6-methoxyquinoline motif not present in cinchonidine-derived analogs. While direct Ki values for this specific compound remain to be determined, the established SAR indicates that cinchona alkaloid quaternary salts bearing benzyl substituents can achieve BChE/AChE selectivity ratios up to 200 [2]. Procurement of N-Benzylquinidinium Chloride enables the systematic exploration of how the 6-methoxy group and quinidine stereochemistry modulate cholinesterase binding affinity and selectivity relative to the more extensively characterized cinchonidine series.

Method Development and Chiral Separation in Analytical Chromatography

N-Benzylquinidinium Chloride is employed as a chiral selector in liquid chromatography and capillary electrophoresis for the separation of enantiomeric mixtures . Its distinct positive optical rotation and 6-methoxyquinoline chromophore facilitate UV detection and provide a separation selectivity profile that is complementary to that of cinchonidine-derived selectors. Analytical laboratories developing chiral separation methods for pharmaceutical intermediates should consider N-Benzylquinidinium Chloride as an alternative chiral stationary phase additive or mobile phase modifier when cinchonidine-based selectors fail to achieve baseline resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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